(1,1'-Biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.5)dec-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-346567 is apotent and selective dual angiotensin II and endothelin A receptor antagonist. BMS-346567 demonstrated superiority over irbesartan (an AT(1) receptor antagonist) in the normal SHR model of hypertension in a dose-dependent manner, demonstrating the synergy of AT(1) and ET(A) receptor blockade in a single molecule. Strucutrally, BMS-346567 is an analogue of Sparsentan (RE-021 and PS433540).
Scientific Research Applications
Discovery in Receptor Antagonism
- Dual Angiotensin II and Endothelin A Receptor Antagonists : This compound has been identified as a potent and orally active dual antagonist for both AT(1) and ET(A) receptors, suggesting potential applications in hypertension treatment (Murugesan et al., 2002).
Structure-Metabolism Relationships
- Optimization for Enhanced Metabolic Stability : Investigations have been conducted to optimize this class of compounds for better metabolic stability while maintaining their potency as endothelin (ET) receptor antagonists. This research highlights the role of structure-metabolism relationships in drug discovery (Humphreys et al., 2003).
Selective Endothelin A Antagonism
- ET(A) Receptor Antagonists : Research on this compound class has shown significant improvements in potency and metabolic stability, making them promising candidates for clinical applications in congestive heart failure (Murugesan et al., 2000).
Antimicrobial Applications
- Antimicrobial Activity : A study demonstrated the synthesis and evaluation of related compounds for antimicrobial activity against various bacteria and fungi, indicating potential applications in infectious disease management (Sarvaiya et al., 2019).
Advances in Endothelin Receptor Antagonism
- Enhanced Potency and Selectivity : Further advancements have been made in this compound class, yielding analogs with improved binding affinity and selectivity for the ET(A) receptor, highlighting their potential in therapeutic applications (Murugesan et al., 2003).
Antihypertensive Activity
- Potential Antihypertensive Agents : Related compounds have been prepared and screened for antihypertensive activity, showing promise as therapeutic agents in the management of hypertension (Caroon et al., 1981).
Anticonvulsant Properties
- Anticonvulsant Agent Exploration : Studies have synthesized and evaluated derivatives for their anticonvulsant activity, contributing to research in neurology and epilepsy treatment (Madaiah et al., 2012).
Drug Metabolism Studies
- Metabolism of Biaryl-bis-Sulfonamide Compounds : Research on biaryl-bis-sulfonamide compounds, including the use of microbial systems to produce mammalian metabolites, aids in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).
Properties
CAS No. |
953807-31-3 |
---|---|
Molecular Formula |
C33H42N4O5S |
Molecular Weight |
606.782 |
IUPAC Name |
4'-((2-butyl-4-oxo-1,3-diazaspiro[4.5]dec-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonamide |
InChI |
InChI=1S/C33H42N4O5S/c1-5-7-15-30-34-33(18-11-8-12-19-33)32(38)37(30)21-25-16-17-27(26(20-25)22-41-6-2)28-13-9-10-14-29(28)43(39,40)36-31-23(3)24(4)42-35-31/h9-10,13-14,16-17,20H,5-8,11-12,15,18-19,21-22H2,1-4H3,(H,35,36) |
InChI Key |
CWMQUSPFWVHUGW-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2(C(N1CC(C=C3COCC)=CC=C3C4=CC=CC=C4S(NC5=NOC(C)=C5C)(=O)=O)=O)CCCCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS346567; BMS 346567; BMS-346567. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.